Propanedioic acid, mono(1,1-dimethylethyl) ester, potassium salt

Catalog No.
S15735839
CAS No.
M.F
C7H12KO4
M. Wt
199.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propanedioic acid, mono(1,1-dimethylethyl) ester, ...

Product Name

Propanedioic acid, mono(1,1-dimethylethyl) ester, potassium salt

Molecular Formula

C7H12KO4

Molecular Weight

199.27 g/mol

InChI

InChI=1S/C7H12O4.K/c1-7(2,3)11-6(10)4-5(8)9;/h4H2,1-3H3,(H,8,9);

InChI Key

FEYJKHPMPGKGOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)O.[K]

Propanedioic acid, mono(1,1-dimethylethyl) ester, potassium salt is a chemical compound with the molecular formula C7H12KO4C_7H_{12}KO_4 and a molecular weight of approximately 199.27 g/mol. This compound is derived from propanedioic acid, commonly known as malonic acid, which is a dicarboxylic acid characterized by two carboxyl groups (-COOH) attached to a three-carbon chain. The potassium salt form indicates that one of the hydrogen ions from the carboxyl groups has been replaced by a potassium ion, enhancing its solubility and reactivity in various applications .

Typical of carboxylic acids and their derivatives:

  • Esterification: The compound can undergo esterification reactions where it reacts with alcohols to form new esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide (CO₂), leading to the formation of smaller organic molecules.
  • Condensation Reactions: It can react with aldehydes or ketones through Knoevenagel condensation to form α,β-unsaturated carbonyl compounds .

The synthesis of propanedioic acid, mono(1,1-dimethylethyl) ester, potassium salt can be achieved through several methods:

  • Esterification: Reacting malonic acid with tert-butyl alcohol in the presence of an acid catalyst to form the corresponding ester.
  • Salification: Treating the resulting tert-butyl ester with potassium hydroxide or potassium carbonate to form the potassium salt .
  • Hydrolysis of Malonate Esters: Starting from diethyl malonate or dimethyl malonate and converting them into the desired compound through selective hydrolysis and subsequent reactions.

Propanedioic acid, mono(1,1-dimethylethyl) ester, potassium salt has various applications:

  • Chemical Synthesis: It serves as an intermediate in organic synthesis for pharmaceuticals and agrochemicals.
  • Biochemical Research: Due to its role as a malonate derivative, it may be used in studies related to metabolic pathways and enzyme inhibition.
  • Agricultural Chemicals: Potential use as a precursor for developing herbicides or fungicides due to its reactive nature .

Interaction studies for propanedioic acid, mono(1,1-dimethylethyl) ester, potassium salt primarily focus on its reactivity with biological molecules and other chemical entities. Research suggests that compounds derived from malonic acid can interact with enzymes involved in metabolic processes. These interactions can lead to inhibition or modulation of enzyme activity, which is crucial for understanding its potential therapeutic applications .

Several compounds share structural similarities with propanedioic acid, mono(1,1-dimethylethyl) ester, potassium salt. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Malonic AcidC3H4O4C_3H_4O_4Dicarboxylic acid; precursor in various syntheses.
Diethyl MalonateC7H12O4C_7H_{12}O_4Used extensively in organic synthesis; less soluble.
Dimethyl MalonateC5H8O4C_5H_{8}O_4Similar reactivity but different alkyl groups.
Propanoic AcidC3H6O2C_3H_6O_2Simple carboxylic acid; less complex than esters.

Uniqueness

Propanedioic acid, mono(1,1-dimethylethyl) ester, potassium salt stands out due to its unique combination of properties derived from both the malonic acid backbone and the tert-butyl group. This combination enhances its solubility and reactivity compared to other similar compounds while providing specific applications in organic synthesis and biochemical research.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

199.03726534 g/mol

Monoisotopic Mass

199.03726534 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-15

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